An In-depth Technical Guide to the Chemical Properties and Stability of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine
An In-depth Technical Guide to the Chemical Properties and Stability of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine
Disclaimer: Direct experimental data for 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine is limited in publicly available literature. This guide has been meticulously compiled by synthesizing and extrapolating information from studies on structurally analogous compounds, including various furo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and other chloropyrimidine derivatives. The principles and protocols outlined herein are based on established chemical reactivity and are intended to provide a robust framework for researchers.
Introduction
The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif in a variety of biologically active molecules. Its resemblance to purine bases allows for interaction with numerous enzymatic targets. The introduction of a chloro-substituent at the 4-position, as in 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine, significantly modulates the electronic properties of the pyrimidine ring, rendering it a versatile intermediate for the synthesis of novel drug candidates. This guide provides a comprehensive overview of the anticipated chemical properties and stability of this compound, offering insights into its handling, reactivity, and evaluation.
Chemical Structure and Properties
The chemical structure of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine is characterized by a fused furan and pyrimidine ring system. The dihydrofuran moiety imparts a degree of conformational flexibility, while the pyrimidine ring, activated by the electron-withdrawing chloro group, is the primary site of chemical reactivity.
Caption: Chemical structure of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine based on data from analogous structures.
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C₆H₅ClN₂O | Based on chemical structure. |
| Molecular Weight | 156.57 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Typical appearance for similar heterocyclic compounds. |
| Melting Point | 150-180 °C | Based on melting points of related chloropyrimidine derivatives. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water. | General solubility profile for heterocyclic compounds of this nature. |
| UV-Vis Absorption | λmax ≈ 260-280 nm | Characteristic π-π* transitions of the pyrimidine ring are expected in this region[1]. |
Chemical Stability and Reactivity
The stability of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine is primarily dictated by the reactivity of the 4-chloro substituent. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
This is the most significant reaction pathway for this class of compounds. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility as a synthetic intermediate. The general mechanism proceeds via a Meisenheimer-like intermediate[2].
Caption: Generalized SₙAr mechanism for 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine.
The rate and success of SₙAr reactions are influenced by several factors:
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Nucleophile Strength: Stronger nucleophiles react more readily. For instance, aliphatic amines generally react faster than anilines[3].
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Solvent: Polar aprotic solvents like DMF or DMSO are often employed, although reactions can also be conducted in protic solvents like water or alcohols, sometimes with acid catalysis[2][3].
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Temperature: Heating is often required to drive the reaction to completion, with microwave-assisted synthesis offering a significant reduction in reaction times[2].
Hydrolytic Stability
Under aqueous conditions, particularly at elevated temperatures or non-neutral pH, 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine is susceptible to hydrolysis, yielding the corresponding 4-hydroxypyrimidine derivative. This is a competing side reaction in many nucleophilic substitution reactions conducted in aqueous media[2]. The rate of hydrolysis is significantly influenced by pH, with acidic conditions often accelerating the process[4][5].
Photostability
Pyrimidine-based compounds are known to be susceptible to photodegradation upon exposure to UV radiation. Common photochemical reactions include the formation of cyclobutane pyrimidine dimers and pyrimidine (6-4) pyrimidone photoproducts[6][7]. While the specific photostability of the furo[3,4-d]pyrimidine core is not extensively documented, it is prudent to assume sensitivity to light.
Metabolic Stability
For applications in drug development, understanding the metabolic stability is crucial. The furo[3,4-d]pyrimidine scaffold can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic "hot-spots" include the furan ring, which can undergo oxidation and ring-opening, and any alkyl substituents[8].
Handling and Storage Recommendations
Based on the predicted reactivity and stability, the following handling and storage procedures are recommended:
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture and atmospheric components.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses). Avoid exposure to strong acids, bases, and oxidizing agents. For reactions, the use of anhydrous solvents is recommended to minimize hydrolysis.
Experimental Protocol: Assessment of Hydrolytic Stability
This protocol provides a framework for evaluating the hydrolytic stability of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine at different pH values.
Objective: To determine the rate of hydrolysis of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine under acidic, neutral, and basic conditions.
Materials:
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4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphate buffer (pH 7.4)
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Hydrochloric acid solution (pH 2)
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Sodium hydroxide solution (pH 10)
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HPLC system with a UV detector
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C18 HPLC column
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Thermostated water bath or incubator
Procedure:
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine in acetonitrile.
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Reaction Setup:
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Label three sets of vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
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In each vial, add the appropriate buffer (pH 2, 7.4, or 10).
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Spike each vial with the stock solution to a final concentration of 10 µg/mL.
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Incubation: Place the vials in a thermostated water bath set at a relevant temperature (e.g., 37°C or 50°C).
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Sampling: At each designated time point, remove a vial from each pH set. Quench the reaction by adding an equal volume of cold acetonitrile.
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Analysis:
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Analyze each sample by reverse-phase HPLC with UV detection at the λmax of the parent compound.
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Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its hydrolysis product (the 4-hydroxy derivative).
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Data Analysis:
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Quantify the peak area of the parent compound at each time point.
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Plot the natural logarithm of the remaining parent compound concentration versus time for each pH condition.
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Determine the degradation rate constant (k) from the slope of the line.
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Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.
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Caption: Experimental workflow for assessing hydrolytic stability.
Conclusion
4-Chloro-5,7-dihydrofuro[3,4-d]pyrimidine is a valuable synthetic intermediate with a rich and predictable chemistry centered around the reactivity of its 4-chloro substituent. Its susceptibility to nucleophilic aromatic substitution allows for the facile introduction of a wide array of functional groups, making it a key building block in the synthesis of diverse compound libraries for drug discovery. A thorough understanding of its stability, particularly its propensity for hydrolysis, is critical for its effective use in synthesis and for the development of stable end-products. The protocols and data presented in this guide, though based on analogous systems, provide a solid foundation for researchers to handle, utilize, and evaluate this important heterocyclic compound.
References
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Ferreira da Silva, F., et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Martinez-Fernandez, L., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(17), 5241. Retrieved from [Link]
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Arjunan, V., et al. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 162-171. Retrieved from [Link]
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Gedhini, V. R., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Retrieved from [Link]
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Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]
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Báez-García, J. E., et al. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ChemistrySelect, 3(33), 9573-9577. Retrieved from [Link]
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Srivastava, S. L., & Lal, B. B. (1987). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 28(4), 367-377. Retrieved from [Link]
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Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1506-1509. Retrieved from [Link]
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Improta, R., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. The Journal of Physical Chemistry Letters, 13(9), 2234-2240. Retrieved from [Link]
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Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]
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Le, T. V., & May, S. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 922-925. Retrieved from [Link]
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Boarland, M. P. V., & McOmie, J. F. W. (1951). Ultraviolet Absorption in a Series of Chloropyrimidines in the Vapor State and in Solution. Journal of the Chemical Society, 1218-1221. Retrieved from [Link]
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Le, T. V., & May, S. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 922-925. Retrieved from [Link]
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Karlsen, C. N., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]
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ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine.... Retrieved from [Link]
